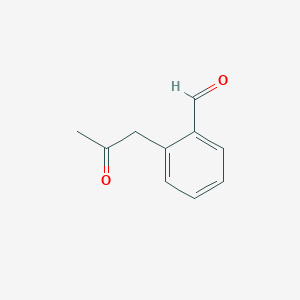

2-(2-Oxopropyl)benzaldehyde

Descripción

2-(2-Oxopropyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-oxopropyl group at the ortho position. This compound is structurally characterized by its ketone and aldehyde functional groups, which confer distinct reactivity in organic synthesis. It serves as a key intermediate in multicomponent reactions, such as the Biginelli reaction, where it participates in the formation of dihydropyrimidinones and related heterocycles . Its utility is highlighted in the synthesis of complex molecules, including carbazoles and isoquinoline derivatives, due to its ability to undergo cyclocondensation and electrophilic substitution reactions .

Propiedades

Número CAS |

63830-81-9 |

|---|---|

Fórmula molecular |

C10H10O2 |

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

2-(2-oxopropyl)benzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,7H,6H2,1H3 |

Clave InChI |

ILEIYWXEKPFERN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC=CC=C1C=O |

SMILES canónico |

CC(=O)CC1=CC=CC=C1C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-(2-Oxopropyl)benzaldehyde are best understood in comparison with analogs differing in substituents or backbone structure:

Key Findings :

- Aromatic vs. Aliphatic Aldehydes : The aromatic backbone of this compound stabilizes iminium intermediates in multicomponent reactions, unlike aliphatic aldehydes, which fail to form cyclized products due to poor cation stabilization .

- Electron-Withdrawing Substituents : Nitro groups (e.g., in 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde) enhance electrophilicity but may reduce yields in certain reactions due to excessive electron withdrawal .

- Steric and Electronic Effects : Substituents like methylthio groups alter reaction pathways, leading to divergent products (e.g., 1,4-diketones) under acidic conditions .

Reactivity in Multicomponent Reactions

- Biginelli Reaction: this compound reacts efficiently with β-ketophosphonates and urea to yield dihydropyrimidinone-phosphonates, whereas aliphatic aldehydes (e.g., propionaldehyde) are unreactive under identical conditions .

- Pictet–Spengler Cyclization : Unlike aliphatic aldehydes, this compound facilitates cyclization with amines to form tetrahydrofuropyridines, though strong electron-withdrawing groups (e.g., nitro) or aliphatic chains hinder the process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.